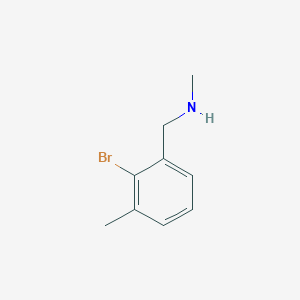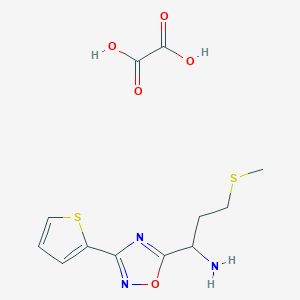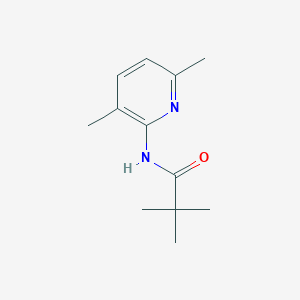
N-(3,6-dimethylpyridin-2-yl)pivalamide
Übersicht
Beschreibung
“N-(3,6-dimethylpyridin-2-yl)pivalamide”, also known as DMPP, is a compound with potential implications in various fields of research and industry. It has a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol .
Synthesis Analysis
The synthesis of this compound involves a two-stage process. In the first stage, 2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide is reacted with n-butyllithium in tetrahydrofuran and hexane at -78 to 0℃ for 1.5 hours under an inert atmosphere. In the second stage, methyl iodide is added and the reaction is allowed to proceed at 0 to 20℃ .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with two methyl groups at the 3 and 6 positions. The nitrogen atom of the pyridine ring is bonded to a pivalamide group .Wissenschaftliche Forschungsanwendungen
Chemical Behavior and Reactions
- N-(3,6-dimethylpyridin-2-yl)pivalamide has been studied for its nucleophilic behavior in reactions with various electrophilic compounds, leading to the formation of various pivalamides with potential antibacterial properties. This was observed in a study where N-[2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl]-pivalamide demonstrated strong nucleophilic behavior by reacting with different compounds (Al-Romaizan, 2019).
Lithiation Studies
- The compound has been involved in studies focusing on lithiation, a key process in organic synthesis. For instance, lithiation of N-(pyridin-3-ylmethyl)pivalamide and similar compounds has been explored, demonstrating the substance's reactivity and potential in producing various substituted derivatives (Smith et al., 2013).
Molecular Structure Analysis
- Investigations into the molecular structure of derivatives of this compound have been conducted, providing insights into their conformation and stability, as well as intermolecular interactions (Atalay et al., 2016).
Potential in Cancer Therapy
- Some derivatives of this compound have been evaluated for their cytotoxicity and potential application in anticancer chemotherapy, suggesting the compound's relevance in medicinal chemistry (Benchabane et al., 2009).
Crystallography and Structure Elucidation
- Crystallographic studies of this compound derivatives have been carried out to understand their structural properties, which is essential for developing new materials and drugs (González et al., 2020).
Research on Related Compounds
- While not directly focused on this compound, studies on closely related compounds provide context and insights into its potential applications and behavior. This includes research on compounds like pivalamide and its derivatives, which share structural similarities (Hvoslef et al., 1986).
Eigenschaften
IUPAC Name |
N-(3,6-dimethylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8-6-7-9(2)13-10(8)14-11(15)12(3,4)5/h6-7H,1-5H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEUXDSIBQARBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



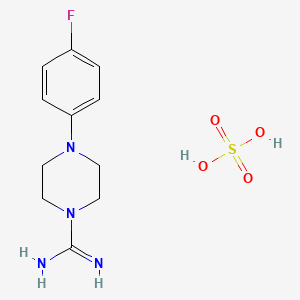

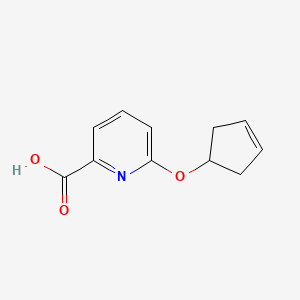
![2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid](/img/structure/B1406831.png)
![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)
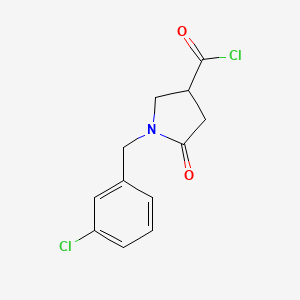


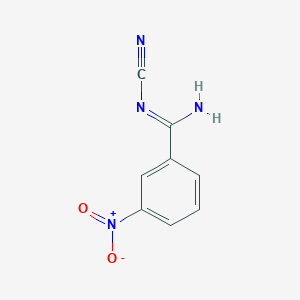


![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)
